molecular formula C28H22F2N2O4 B11701465 N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide)

N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide)

Cat. No.: B11701465
M. Wt: 488.5 g/mol
InChI Key: KTVBXEBISBMEMW-UHFFFAOYSA-N
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Description

N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of ethoxy, phenoxy, fluorobenzamido, and fluorobenzamide groups, making it a versatile molecule for research and industrial applications.

Properties

Molecular Formula

C28H22F2N2O4

Molecular Weight

488.5 g/mol

IUPAC Name

N-[3-(4-ethoxyphenoxy)-5-[(3-fluorobenzoyl)amino]phenyl]-3-fluorobenzamide

InChI

InChI=1S/C28H22F2N2O4/c1-2-35-24-9-11-25(12-10-24)36-26-16-22(31-27(33)18-5-3-7-20(29)13-18)15-23(17-26)32-28(34)19-6-4-8-21(30)14-19/h3-17H,2H2,1H3,(H,31,33)(H,32,34)

InChI Key

KTVBXEBISBMEMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)NC(=O)C3=CC(=CC=C3)F)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE is unique due to its combination of ethoxy, phenoxy, fluorobenzamido, and fluorobenzamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

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